molecular formula C13H18BrNO B1522733 4-(3-(3-Bromophenyl)propyl)morpholine CAS No. 1133116-11-6

4-(3-(3-Bromophenyl)propyl)morpholine

Cat. No.: B1522733
CAS No.: 1133116-11-6
M. Wt: 284.19 g/mol
InChI Key: BRDFMYRGMMWEOR-UHFFFAOYSA-N
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Description

4-(3-(3-Bromophenyl)propyl)morpholine is an organic compound with the molecular formula C13H18BrNO It is a morpholine derivative where the morpholine ring is substituted with a 3-(3-bromophenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-bromophenyl)propyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenylpropylamine and morpholine.

    Reaction: The 3-bromophenylpropylamine is reacted with morpholine under suitable conditions to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-bromophenyl)propyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a ketone or alcohol.

Scientific Research Applications

4-(3-(3-bromophenyl)propyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(3-bromophenyl)propyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3-Chlorophenyl)propyl)morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(3-(3-Fluorophenyl)propyl)morpholine: Similar structure but with a fluorine atom instead of bromine.

    4-(3-(3-Methylphenyl)propyl)morpholine: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(3-(3-bromophenyl)propyl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and biological activities.

Properties

IUPAC Name

4-[3-(3-bromophenyl)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDFMYRGMMWEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675031
Record name 4-[3-(3-Bromophenyl)propyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-11-6
Record name 4-[3-(3-Bromophenyl)propyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(3-Bromophenyl)propyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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